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Compound of Interest

Compound Name: Ethyl (tosylmethyl)carbamate

Cat. No.: B407693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl (tosylmethyl)carbamate is a niche organic compound characterized by the presence of

a carbamate group and a tosyl (p-toluenesulfonyl) moiety. This unique combination of

functional groups makes it a molecule of interest in synthetic organic chemistry, potentially as

an intermediate in the synthesis of more complex molecules, including pharmacologically active

compounds. The tosyl group is an excellent leaving group and can activate the adjacent

methylene group for various nucleophilic substitution reactions, while the carbamate

functionality is a key structural motif in many pharmaceuticals and can act as a bioisostere for

amide bonds or as a directing group in synthesis.

This technical guide provides a comprehensive overview of the molecular structure, properties,

a plausible synthetic route, and detailed spectroscopic analysis of Ethyl
(tosylmethyl)carbamate.

Molecular Structure and Properties
Ethyl (tosylmethyl)carbamate, with the IUPAC name ethyl N-[(4-

methylphenyl)sulfonylmethyl]carbamate, possesses the molecular formula C11H15NO4S.[1] Its

structure features a central nitrogen atom linked to an ethyl carbamate group and a tosylmethyl

group.
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Structure:

A summary of its key chemical and physical properties is presented in Table 1.

Property Value Reference

Molecular Formula C11H15NO4S [1]

Molecular Weight 257.31 g/mol [1]

IUPAC Name

ethyl N-[(4-

methylphenyl)sulfonylmethyl]c

arbamate

[1]

CAS Number 2850-26-2 [1][2]

Topological Polar Surface Area

(TPSA)
72.47 Å² [2]

LogP 1.47232 [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 4 [2]

Rotatable Bonds 4 [2]

Synthesis of Ethyl (tosylmethyl)carbamate
While a specific, detailed experimental protocol for the synthesis of Ethyl
(tosylmethyl)carbamate is not readily available in the published literature, a highly plausible

and efficient route involves the reaction of tosylmethylamine with ethyl chloroformate. This is a

standard method for the formation of N-alkyl carbamates.[3]

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the readily available p-

toluenesulfinic acid, proceeding through tosylmethylamine, and culminating in the final product.
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Step 1: Synthesis of Tosylmethylamine

Step 2: Carbamate Formation

p-Toluenesulfinic acid

Tosylmethylamine
 

Formaldehyde, Ammonia

Ethyl (tosylmethyl)carbamate

 

Ethyl chloroformate

Base (e.g., Triethylamine)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Ethyl (tosylmethyl)carbamate.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar carbamates.

Step 1: Synthesis of Tosylmethylamine

Tosylmethylamine can be prepared from p-toluenesulfinic acid, formaldehyde, and ammonia via

a Mannich-type reaction.

Materials:

p-Toluenesulfinic acid sodium salt

Formaldehyde (37% aqueous solution)
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Ammonium chloride

Sodium hydroxide

Diethyl ether

Hydrochloric acid

Procedure:

A solution of p-toluenesulfinic acid is prepared by acidifying an aqueous solution of its

sodium salt with hydrochloric acid and extracting with diethyl ether.

To the ethereal solution of p-toluenesulfinic acid, an aqueous solution of formaldehyde and

ammonium chloride is added.

The mixture is stirred vigorously at room temperature for several hours.

The reaction mixture is then made alkaline with sodium hydroxide solution.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is

removed under reduced pressure to yield tosylmethylamine, which can be further purified by

recrystallization or chromatography.

Step 2: Synthesis of Ethyl (tosylmethyl)carbamate

Materials:

Tosylmethylamine

Ethyl chloroformate

Triethylamine

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Procedure:

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a nitrogen inlet, dissolve tosylmethylamine (1 equivalent) and triethylamine (1.1

equivalents) in anhydrous DCM.

Cool the mixture to 0 °C in an ice bath.

Add a solution of ethyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise via the

dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude Ethyl (tosylmethyl)carbamate by column chromatography on silica gel or

by recrystallization.

Spectroscopic Data and Analysis
Experimental ¹H NMR and IR spectra of Ethyl (tosylmethyl)carbamate are available in the

SpectraBase database.[1] The sample for these spectra was provided by A. M. Van Leusen, a

prominent researcher in the field of tosyl-containing compounds.[1]

Predicted ¹H NMR Spectral Data
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Based on the structure and data from analogous compounds such as ethyl N-

benzylcarbamate, the following proton NMR signals are predicted (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 Doublet 2H
Aromatic protons

ortho to SO₂ group

~ 7.3 Doublet 2H
Aromatic protons

meta to SO₂ group

~ 5.5 Broad singlet 1H N-H proton

~ 4.8 Singlet 2H
-CH₂- group adjacent

to N and S

~ 4.1 Quartet 2H -O-CH₂- of ethyl group

~ 2.4 Singlet 3H Aromatic -CH₃ group

~ 1.2 Triplet 3H -CH₃ of ethyl group

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 156 Carbonyl carbon (C=O)

~ 144 Aromatic carbon attached to -CH₃

~ 136 Aromatic carbon attached to -SO₂

~ 130 Aromatic C-H (meta to SO₂)

~ 128 Aromatic C-H (ortho to SO₂)

~ 62 -O-CH₂- of ethyl group

~ 55 -CH₂- group adjacent to N and S

~ 21 Aromatic -CH₃ group

~ 14 -CH₃ of ethyl group
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Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the different functional

groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group

~ 3300 N-H stretching Carbamate

~ 2980-2850 C-H stretching (aliphatic) Methylene, Methyl

~ 1710 C=O stretching (strong) Carbamate

~ 1520 N-H bending Carbamate

~ 1330 & 1150
Asymmetric & Symmetric SO₂

stretching
Sulfone

~ 1250 C-O stretching Carbamate

Predicted Mass Spectrometry Data
In a mass spectrum (Electron Ionization), the molecular ion peak (M⁺) would be observed at

m/z = 257. Key fragmentation patterns would likely involve the cleavage of the C-N bond, the

C-S bond, and the loss of the ethyl group. Characteristic fragments would include the tosyl

cation (m/z = 155) and the ethyl carbamate fragment.

Conclusion
Ethyl (tosylmethyl)carbamate is a well-defined organic molecule with potential applications in

synthetic chemistry. This guide has provided a detailed overview of its molecular structure,

physicochemical properties, a plausible and detailed synthetic methodology, and a

comprehensive analysis of its expected spectroscopic characteristics. The availability of

experimental spectra in established databases provides a solid foundation for the identification

and characterization of this compound in research and development settings. The synthetic

protocol and spectral data presented herein serve as a valuable resource for scientists working

with this and related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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